molecular formula C13H23NO5 B13685608 Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

Cat. No.: B13685608
M. Wt: 273.33 g/mol
InChI Key: XKWHCBFPTFZGLK-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Chiral Amino Acid Derivatives in Modern Chemical Research

Chiral amino acid derivatives are of paramount importance in contemporary chemical research, primarily serving as fundamental building blocks for the synthesis of complex, biologically active molecules. Their inherent chirality is crucial for the stereoselective synthesis of pharmaceuticals, agrochemicals, and other functional materials. The precise three-dimensional arrangement of atoms in these molecules is often directly linked to their biological activity, making the availability of enantiomerically pure starting materials essential. These derivatives are not only incorporated into peptide and protein synthesis but are also utilized as chiral auxiliaries and catalysts to control the stereochemical outcome of chemical reactions.

Structural Features and Functional Group Reactivity Profile of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

This compound possesses a distinct combination of functional groups that dictates its reactivity profile. The key structural features include:

A Chiral Center: The α-carbon, bearing the amino group, has an (S)-configuration, making the molecule optically active and suitable for asymmetric synthesis.

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amino functionality for further reactions, such as peptide coupling.

An Ethyl Ester: The ethyl ester group provides a handle for various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.

A Ketone: The ketone at the 5-position is a versatile functional group that can undergo a wide range of reactions, including nucleophilic addition, reduction to a secondary alcohol, and condensation reactions.

The strategic placement of these functional groups allows for a diverse range of selective manipulations, making it a valuable intermediate in multi-step synthetic sequences.

Functional GroupPositionReactivity
Boc-Protected Amine2Stable to many reagents; deprotected with acid
Ethyl Ester1Hydrolysis, reduction, amidation
Ketone5Nucleophilic addition, reduction, cyclization

Historical Development and Initial Synthetic Utility of Related Alpha-Amino Ketoesters

The development of synthetic methodologies for α-amino ketones and α-keto esters has a rich history in organic chemistry. nih.govorganic-chemistry.orgresearchgate.net These compounds have long been recognized as valuable synthons due to the presence of two reactive carbonyl functionalities and an amino group. nih.gov Early synthetic efforts often involved multi-step sequences starting from readily available α-amino acids. researchgate.net The initial utility of these compounds was demonstrated in the synthesis of various heterocyclic systems and as precursors for other functionalized amino acid derivatives. The introduction of modern catalytic asymmetric methods has significantly advanced the synthesis of enantiomerically pure α-amino ketoesters, providing more efficient and direct routes to these important building blocks. acs.org

Scope and Objectives of the Research Compendium on this compound

This research compendium aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail its structural and physicochemical properties.

Explore its reactivity profile, focusing on the transformations of its key functional groups.

Summarize its applications in organic synthesis, particularly as a precursor for more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHCBFPTFZGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Design for the Synthesis of Ethyl S 2 Boc Amino 5 Oxohexanoate

Disconnection Approaches Targeting Key Carbon-Carbon and Carbon-Heteroatom Bonds

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available reagents. lkouniv.ac.inrnlkwc.ac.in For Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, several key disconnections can be envisioned.

C-N Bond Disconnection: A primary and highly reliable disconnection involves the carbon-nitrogen bond of the protected α-amino group. This is a one-group C-X disconnection. researchgate.net This approach simplifies the molecule to an α-keto ester precursor. The reverse reaction, a reductive amination or amination of an α-halo ester, is a well-established transformation.

Retron: α-Amino ester

Disconnection: C-N bond

Synthons: An α-carbocation (or equivalent) and a Boc-amide anion.

Synthetic Equivalents: An α-bromo or α-tosyloxy ester and tert-butyl carbamate (B1207046), or an α-keto ester and an ammonia (B1221849) source followed by Boc-protection.

C-C Bond Disconnections: Alternatively, carbon-carbon bonds can be disconnected to break the carbon skeleton into smaller fragments. A logical C-C disconnection is between the C4 and C5 positions, corresponding to the reverse of an aldol-type reaction or the alkylation of an enolate.

Retron: γ-Keto ester

Disconnection: C4-C5 bond

Synthons: An acyl anion synthon (e.g., ⁻COCH₃) and a δ-electrophilic α-amino acid derivative.

Synthetic Equivalents: Acetaldehyde or a protected equivalent and an ethyl (S)-2-(Boc-amino)-4-halobutanoate derivative.

Another possibility is the disconnection between C2 and C3, which could correspond to the addition of a nucleophilic glycine (B1666218) equivalent to an α,β-unsaturated ketone.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection Strategy Bond Cleaved Precursor Type Corresponding Forward Reaction
C-N Disconnection C2-N α-Keto or α-Halo Ester Reductive Amination or Nucleophilic Substitution
C4-C5 Disconnection C4-C5 α-Amino Acid Derivative Enolate Alkylation / Acylation
C2-C3 Disconnection C2-C3 Glycine Enolate Equivalent Michael Addition

This systematic analysis reveals multiple potential pathways, allowing chemists to choose the most viable route based on the availability of starting materials, reaction efficiency, and stereochemical control. researchgate.netstudysmarter.co.uk

Chiral Pool Strategy Leveraging Natural or Readily Available Chiral Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. ankara.edu.tr A chiral pool synthesis, or chiron approach, utilizes these molecules as starting materials, preserving the existing stereocenter(s) in the final target molecule. ankara.edu.tr For the synthesis of this compound, the (S)-stereocenter at the α-carbon makes natural L-amino acids ideal starting materials. researchgate.netchimia.ch

L-Glutamic acid is a particularly attractive precursor. It possesses the correct (S)-stereochemistry and the required five-carbon backbone (excluding the ester ethyl group). The synthesis would involve the selective modification of the side-chain carboxylic acid into a methyl ketone while protecting the α-amino and α-carboxyl groups.

A potential synthetic sequence from L-glutamic acid could involve:

Protection: Protection of the amino group (e.g., as Boc) and the α-carboxylic acid (e.g., as a benzyl (B1604629) ester). researchgate.net

Side-Chain Modification: Activation of the γ-carboxylic acid (e.g., as an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the ketone.

Esterification: Transesterification or direct esterification to obtain the ethyl ester.

Deprotection/Final Product: Selective deprotection if necessary.

Another viable chiral pool starting material is (S)-pyroglutamic acid, a derivative of glutamic acid. This lactam can be opened to reveal the functionalized five-carbon chain with the stereocenter intact. researchgate.net This strategy ensures the enantiopurity of the final product by incorporating the chirality from the very beginning of the synthesis. baranlab.org

Asymmetric Synthesis Paradigms for Enantiopure Alpha-Substituted Ketoesters

Catalytic Asymmetric Hydrogenation: One powerful approach is the asymmetric hydrogenation of an enamine or a related unsaturated precursor. For instance, an N-acetylamidoacrylate derivative could be synthesized and then subjected to hydrogenation using a chiral phosphine (B1218219) ligand complexed with a metal like rhodium or ruthenium. This method is widely used in the industrial synthesis of amino acids and can provide very high enantiomeric excess (ee).

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For example, a glycine enolate equivalent could be attached to a chiral auxiliary (e.g., a Schöllkopf auxiliary or an Evans oxazolidinone). Alkylation of this chiral enolate with a suitable electrophile (e.g., 3-halobutan-2-one or a protected equivalent) would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired α-amino ester derivative. nih.gov

Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-ketoesters to produce α-amino esters with high conversion and excellent enantioselectivity. nih.gov This approach involves reacting an ethyl 5-oxohexan-2-oate precursor with an amine source in the presence of a specific IRED and a cofactor.

Table 2: Comparison of Asymmetric Synthesis Strategies

Method Principle Advantages Potential Challenges
Catalytic Asymmetric Hydrogenation Chiral metal catalyst transfers H₂ stereoselectively to a prochiral double bond. High turnover, high ee, atom economical. Substrate synthesis, catalyst cost and sensitivity.
Chiral Auxiliaries A recoverable chiral molecule directs the stereochemical outcome of a reaction. High diastereoselectivity, predictable stereochemistry. Requires additional steps for attachment and removal, not atom economical.
Biocatalysis (e.g., IREDs) Enzymes catalyze a stereoselective transformation. Extremely high enantioselectivity, mild conditions, environmentally benign. Enzyme availability and stability, substrate scope limitations.

These paradigms provide robust alternatives to chiral pool synthesis, offering flexibility in starting materials and synthetic design for accessing enantiopure α-substituted ketoesters. organic-chemistry.orgacs.orgnih.gov

Convergent vs. Linear Synthetic Pathways Towards this compound

Linear Synthesis: In a linear synthesis, the starting material is modified sequentially, step-by-step, until the final product is formed (A → B → C → D → Target). The chiral pool synthesis starting from L-glutamic acid described in section 2.2 is a classic example of a linear pathway.

Advantage: Conceptually straightforward to plan and execute.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together in the later stages of the synthesis (A → B; C → D; then B + D → Target).

For this compound, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of a chiral, electrophilic four-carbon α-amino acid derivative, such as ethyl (S)-2-(Boc-amino)-4-iodobutanoate, starting from a chiral pool material like L-aspartic acid.

Fragment 2 Synthesis: Preparation of a nucleophilic one-carbon fragment equivalent to an acetyl anion, such as an acetylide or an acylmetal species.

Coupling: Combining the two fragments to form the final carbon skeleton.

Disadvantage: Can be more complex to plan, requiring the development of syntheses for multiple fragments and a reliable coupling reaction.

Enantioselective Synthetic Methodologies for Ethyl S 2 Boc Amino 5 Oxohexanoate

Asymmetric Alkylation and Acylation Strategies

Asymmetric alkylation and acylation represent powerful tools for the enantioselective construction of carbon-carbon bonds. These strategies typically involve the use of chiral auxiliaries or chiral catalysts to direct the approach of an electrophile to a prochiral nucleophile, thereby establishing the desired stereocenter.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. For the synthesis of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, a common strategy involves the use of a chiral glycine (B1666218) enolate equivalent.

One of the most well-established families of chiral auxiliaries for the asymmetric synthesis of α-amino acids is the Evans' oxazolidinones. In a typical sequence, the chiral oxazolidinone is acylated with a glycine derivative, and the resulting imide is deprotonated to form a chiral enolate. This enolate then reacts with a suitable electrophile, such as a 3-halopropyl ketone equivalent, with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. Subsequent cleavage of the auxiliary affords the desired α-amino acid derivative.

Another notable class of chiral auxiliaries are the pseudoephedrine amides. Similar to oxazolidinones, pseudoephedrine can be converted to an amide with a glycine derivative. Deprotonation and subsequent alkylation proceed with high diastereoselectivity, guided by the chiral scaffold of the pseudoephedrine molecule.

Chiral AuxiliaryTypical ElectrophileDiastereomeric Excess (d.e.)
Evans' Oxazolidinone1-bromo-3-butanone>95%
Pseudoephedrine1-iodo-3-butanone>90%

Chiral Catalyst-Enabled Asymmetric Functionalizations

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral entity is required. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of glycine Schiff bases.

In this approach, a glycine ester is converted into a Schiff base, typically with benzophenone, to increase the acidity of the α-protons. This substrate is then deprotonated by a base in a biphasic system, and the resulting enolate is transferred to the organic phase by a chiral phase-transfer catalyst, often a derivative of a Cinchona alkaloid. The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the subsequent alkylation with an electrophile like methyl vinyl ketone (a precursor to the 5-oxo group after Michael addition and subsequent workup) to occur enantioselectively.

Chiral Catalyst SystemElectrophileEnantiomeric Excess (e.e.)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideMethyl vinyl ketoneUp to 90%
Maruoka Catalyst3-buten-2-one>85%

Stereoselective Reduction and Oxidation Approaches

Stereoselective reduction and oxidation methods provide alternative pathways to access this compound, often starting from precursors that already contain some of the required functionality.

Diastereoselective Synthesis from Precursor Ketoesters

This strategy involves the diastereoselective reduction of a precursor α-keto ester that bears a chiral auxiliary. For instance, a chiral alcohol can be used to form an ester with 2-oxo-5-hexenoic acid. The subsequent reduction of the ketone at the C5 position and the α-keto group can be achieved with high diastereoselectivity using reducing agents directed by the chiral auxiliary. Following the reduction, the amino group can be introduced, for example, via a reductive amination protocol.

Alternatively, a substrate containing a chiral amine can be reacted with a diketoester. The diastereoselective reduction of the ketone at the C5 position can be influenced by the adjacent chiral center at C2.

Enantioselective Biocatalytic Transformations (Enzymatic Hydrolysis, Bioreductions)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can perform reactions with high enantioselectivity and under mild conditions.

Enzymatic Hydrolysis: A racemic mixture of ethyl 2-(Boc-amino)-5-oxohexanoate can be resolved through enzymatic hydrolysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and thus enriched. For example, in the presence of CALB, the (R)-enantiomer of ethyl 2-(Boc-amino)-5-oxohexanoate could be selectively hydrolyzed to the corresponding carboxylic acid, allowing for the separation and isolation of the desired (S)-ester.

Bioreductions: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. A prochiral precursor, ethyl 2-(Boc-amino)-5-oxohexanoate, could potentially be synthesized from a precursor containing a C=C double bond in the side chain via an enzymatic reduction. More commonly, a precursor diketoester could be selectively reduced. For instance, the reduction of ethyl 2-(Boc-amino)-5-oxohexanoate from a corresponding precursor with a different oxidation state at C5 could be achieved using a specific oxidoreductase.

Biocatalytic MethodEnzymeSubstrateSelectivity
Enzymatic HydrolysisCandida antarctica lipase B (CALB)Racemic ethyl 2-(Boc-amino)-5-oxohexanoateHigh (E > 100)
BioreductionKetoreductase (KRED)Ethyl 2-(Boc-amino)-5-oxohexenoateHigh e.e.

Multi-Component Reactions and Cascade Processes for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.

A potential MCR approach for the synthesis of this compound could involve a Passerini or Ugi reaction. For instance, an isocyanide, a carboxylic acid, an aldehyde, and an amine could be combined in a one-pot process. A chiral component, either as a reactant or as a chiral catalyst (e.g., a chiral Lewis acid), would be necessary to induce enantioselectivity.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. A possible cascade process for the synthesis of the target molecule could be initiated by a Michael addition of a chiral amine to an appropriate acceptor, followed by an intramolecular cyclization and subsequent ring-opening to generate the desired product with controlled stereochemistry.

While specific examples of MCRs and cascade reactions for the direct synthesis of this compound are not widely reported in the literature, the principles of these powerful synthetic strategies suggest their potential applicability.

Chemoenzymatic Synthesis Routes to Enantiopure this compound

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical transformations, offers powerful strategies for the production of enantiopure compounds like this compound. Two primary enzymatic approaches are particularly relevant: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic Resolution using Lipases:

One of the most established and widely used chemoenzymatic methods for obtaining enantiopure amino esters is the kinetic resolution of a racemic mixture using lipases. This method relies on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

For the synthesis of this compound, a plausible route involves the initial chemical synthesis of the racemic ethyl 2-(Boc-amino)-5-oxohexanoate. This racemic ester is then subjected to enzymatic hydrolysis, where a lipase selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, (S)-2-(Boc-amino)-5-oxohexanoic acid. The unreacted (R)-ester can then be separated from the (S)-acid. Subsequently, the (S)-acid can be re-esterified using standard chemical methods to yield the desired this compound in high enantiomeric purity.

Alternatively, the resolution can be performed via enantioselective transesterification in an organic solvent. In this scenario, the racemic ester is reacted with an alcohol in the presence of a lipase, which selectively converts one enantiomer into a different ester, allowing for separation.

Several lipases have demonstrated high efficiency and enantioselectivity in the resolution of N-Boc protected amino esters. Candida antarctica lipase B (CAL-B) is a notable example, often exhibiting excellent enantiomeric ratios (E > 100) in these resolutions. elsevierpure.com The choice of solvent, temperature, and acyl donor (in transesterification) can significantly influence the reaction's efficiency and selectivity.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of N-Boc-Amino Esters

EnzymeSubstrateReaction TypeYield (%)Enantiomeric Excess (ee) (%)Reference
Candida antarctica lipase B (CAL-B)Racemic N-Boc-proline methyl esterHydrolysis49 (for R-ester)98.7 (for R-ester) elsevierpure.com
Candida antarctica lipase A (CAL-A)Racemic methyl indoline-2-carboxylateAlkoxycarbonylationGood>99 (for S-carbamate) nih.gov
Lipase PSIM (Burkholderia cepacia)Racemic β-amino carboxylic ester hydrochloridesHydrolysis>48 (for both enantiomers)≥99 (for both enantiomers) rsc.org

Asymmetric Synthesis using Transaminases:

A more direct and atom-economical approach to this compound is asymmetric synthesis from a prochiral precursor using transaminases (TAs). Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid or ketone acceptor with high stereoselectivity.

In this synthetic route, a prochiral keto ester, ethyl 5-oxohexanoate (B1238966), would first be synthesized. A transaminase, specifically an (S)-selective ω-transaminase (ω-TA), could then be employed to introduce the amino group at the C2 position. This enzymatic step would directly yield the desired (S)-enantiomer. A subsequent chemical step would be required to protect the newly installed amino group with a tert-butyloxycarbonyl (Boc) group, affording the final product.

The key challenge in this approach is finding or engineering a transaminase that accepts the ethyl 5-oxohexanoate as a substrate with high activity and enantioselectivity. However, the field of enzyme engineering has made significant strides, and ω-transaminases have been successfully engineered to accept a wide range of non-natural substrates, including β-keto esters. nih.gov

Comparative Analysis of Synthetic Efficiencies, Enantioselectivities, and Environmental Impact

Synthetic Efficiency:

Purely chemical asymmetric syntheses of chiral amino acids often involve multiple steps, including the use of chiral auxiliaries or catalysts, and may require cryogenic conditions or inert atmospheres. While effective, these methods can be complex and costly. For instance, the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids is a multi-step process. rsc.org

Enantioselectivity:

Enzymatic reactions are renowned for their exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%. elsevierpure.comrsc.org This high level of stereocontrol is often difficult to achieve with traditional chemical catalysts, which may require extensive optimization of reaction conditions and ligands. The high enantioselectivity of enzymes minimizes the need for costly and labor-intensive chiral purification steps.

Environmental Impact:

The principles of green chemistry are increasingly influencing the design of synthetic processes. Biocatalysis is inherently aligned with these principles. dovepress.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents. nih.gov They are also biodegradable and derived from renewable resources.

In contrast, many chemical syntheses rely on stoichiometric reagents, heavy metal catalysts, and volatile organic solvents, which contribute to a larger environmental footprint. The environmental impact of a chemical process can be quantified using metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the product. sheldon.nlacsgcipr.orgacsgcipr.org Pharmaceutical manufacturing processes are known to have high E-factors, often in the range of 25-100. dovepress.com Biocatalytic processes generally have significantly lower E-factors. For example, a comparative life cycle assessment of a chemical and a biocatalytic synthesis of 2'3'-cyclic GMP-AMP showed that the biocatalytic route was superior in all considered environmental categories by at least one order of magnitude. jocpr.com

Interactive Data Table: Comparative Analysis of Synthetic Methodologies

ParameterChemical Synthesis (Typical)Chemoenzymatic - Lipase ResolutionChemoenzymatic - Transaminase Synthesis
Synthetic Steps Often multi-stepRacemate synthesis + resolution + esterificationKeto-ester synthesis + amination + protection
Theoretical Max. Yield Variable50% (without racemization)100%
Enantioselectivity Variable, requires chiral catalysts/auxiliariesExcellent (>99% ee often achievable)Excellent (>99% ee often achievable)
Reaction Conditions Often harsh (high/low temp, pressure, anhydrous)Mild (ambient temp, neutral pH, aqueous/organic)Mild (ambient temp, neutral pH, aqueous)
Catalyst Often precious metals (e.g., Rh, Ru, Pd)Readily available enzymes (e.g., lipases)Readily available enzymes (e.g., transaminases)
Solvent Use Often large volumes of organic solventsCan be performed in aqueous or green solventsPrimarily aqueous
E-Factor/PMI Generally highLower than chemical synthesisPotentially the lowest

Chemical Transformations and Derivatizations of Ethyl S 2 Boc Amino 5 Oxohexanoate

Reactions Involving the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. nih.govfishersci.co.uk This allows for the selective unmasking and subsequent functionalization of the amino group.

The removal of the Boc group is most commonly achieved through acidolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed, typically in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. nih.govreddit.com The mechanism involves protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and tert-butyl cation.

Beyond standard strong acid conditions, several other methods have been developed to offer milder or more selective deprotection, which can be crucial when other acid-sensitive functional groups are present in the molecule. nih.gov These alternative strategies aim to improve yields, simplify purification, and enhance compatibility with a broader range of substrates. For instance, using p-toluenesulfonic acid (pTSA) in a deep eutectic solvent (DES) offers an efficient and more environmentally sustainable method for N-Boc deprotection. mdpi.com Other reported methods include the use of silica (B1680970) gel in refluxing toluene, which provides a simple and convenient deprotection pathway, and oxalyl chloride in methanol, a mild procedure suitable for substrates with multiple acid-labile groups. nih.govjlu.edu.cn Thermal deprotection in the absence of an acid catalyst, often performed in continuous flow, also represents a viable strategy. nih.gov

Reagent/ConditionSolventTypical ConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room TempStandard strong acid method; may cleave other acid-labile groups. nih.govreddit.com
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate (B1210297), MethanolRoom TempCommonly used; product is isolated as the hydrochloride salt. nih.gov
p-Toluenesulfonic Acid (pTSA)Choline Chloride (DES)Room TempGreen and efficient method; avoids chlorinated solvents. mdpi.com
Silica GelTolueneRefluxMild, heterogeneous method; selective over Cbz and Fmoc groups. jlu.edu.cn
Oxalyl ChlorideMethanolRoom TempMild conditions suitable for complex molecules with acid-sensitive esters. nih.gov
Thermal (No Acid)Methanol, TFE120-240°C (Continuous Flow)Allows for selective deprotection based on temperature control. nih.gov

Once the Boc group is removed, the resulting free amine of ethyl (S)-2-amino-5-oxohexanoate is a nucleophilic center poised for a variety of functionalization reactions.

Amidation: The free amine can readily undergo acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form amide bonds. Direct amidation with a carboxylic acid typically requires a coupling agent to activate the carboxyl group. A variety of modern coupling reagents can be employed for this purpose, facilitating the formation of the peptide-like linkage under mild conditions. lookchemmall.com Protecting-group-free amidation of amino acids and their esters has been achieved using Lewis acid catalysts, which coordinate to the amino acid, rendering it soluble and activating the carboxyl group for reaction with an external amine. nih.govresearchgate.net

Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation can sometimes lead to overalkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a more controlled method for synthesizing secondary or tertiary amines.

Cyclization: The bifunctional nature of the deprotected amino keto ester allows for its use in intramolecular cyclization reactions to form heterocyclic structures. For instance, depending on the reaction conditions and subsequent modifications to the molecule, the amine could potentially cyclize with the ester or ketone moiety, or with another functional group introduced elsewhere in the molecule. nih.govpleiades.online Such intramolecular reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems. mdpi.com

Transformations of the Keto Group at C-5

The ketone at the C-5 position is another key site for derivatization, enabling carbon-carbon bond formation, reduction to an alcohol, and the construction of heterocyclic rings.

The reduction of the C-5 keto group can generate a new stereocenter, leading to the formation of diastereomeric alcohols. Controlling the stereochemical outcome of this reduction is a significant objective in synthesis.

Diastereoselective Reduction: The inherent chirality at C-2 can influence the stereochemical outcome of the ketone reduction at C-5. The choice of reducing agent can selectively favor the formation of either the syn or anti diastereomer. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

Enantioselective Hydrogenation: Catalytic asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. nih.gov For β-keto esters, catalysts such as Noyori-type ruthenium complexes are highly effective. acs.org These reactions typically use a hydrogen source like a formic acid/triethylamine mixture and a chiral ligand to direct the hydrogenation to one enantiotopic face of the ketone, resulting in high enantiomeric excess. nih.govacs.org This method is particularly valuable for producing chiral β-hydroxy esters, which are important synthetic intermediates. acs.org

Reaction TypeCatalyst/ReagentTypical SubstrateKey OutcomeReference
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(S,S)-Ts-DPEN]α-Substituted-β-keto estersHigh enantioselectivity (e.g., 93:7 to 99:1 er). nih.gov
Diastereoselective HydrogenationPd(OH)₂/C (Pearlman's catalyst)Olefins with existing stereocenterHigh diastereoselectivity directed by a chiral auxiliary. nih.gov

The presence of α-protons adjacent to the C-5 ketone allows it to undergo various classical condensation reactions via its enol or enolate form.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. thermofisher.compurechemistry.org The reaction with a ketone like the one in Ethyl (S)-2-(Boc-amino)-5-oxohexanoate would lead to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated system. quimicaorganica.org While aldehydes are generally more reactive than ketones in this condensation, the reaction can be driven to completion, often by removing the water formed. thermofisher.com

Mannich Reaction: This is a three-component reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The ketone acts as the nucleophile (via its enol form) and attacks a pre-formed Eschenmoser's salt or an iminium ion generated in situ from the aldehyde and amine. wikipedia.orgoarjbp.com This results in the aminomethylation of the ketone at the α-position, producing a β-amino ketone, also known as a Mannich base. Asymmetric variants of the Mannich reaction, often using organocatalysts like proline, can achieve high levels of diastereo- and enantioselectivity. nih.govresearchgate.net

Aldol (B89426) Condensation: The ketone can react with another enolizable carbonyl compound (an aldehyde or another ketone) under basic or acidic catalysis to form a β-hydroxy ketone (an aldol adduct), which may subsequently dehydrate to form an enone. It can also undergo self-condensation, although this is often less controlled.

The 1,4-relationship between the ester and ketone functionalities (a γ-keto ester) makes this compound an excellent precursor for the synthesis of five-membered heterocycles.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com While the target molecule is a 1,4-dicarbonyl equivalent, its γ-keto ester structure can be utilized in similar cyclocondensation reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent can lead to the formation of a pyrazole (B372694) ring, a reaction analogous to the Knorr pyrazole synthesis. youtube.comresearchgate.net This reaction proceeds through the formation of a hydrazone at the ketone, followed by intramolecular cyclization via nucleophilic attack on the ester carbonyl and subsequent dehydration. mdpi.comyoutube.com

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov The γ-keto ester structure of this compound is well-suited for this transformation. Upon reaction with a primary amine (R-NH₂), the ketone forms an enamine or imine intermediate, which then undergoes intramolecular cyclization by attacking the ester carbonyl, followed by dehydration to yield a highly substituted pyrrole. nih.govorganic-chemistry.org Various catalysts, including acids or metal catalysts, can be used to promote this cyclization. organic-chemistry.org

Modifications at the Ethyl Ester Moiety

The ethyl ester group of this compound is a versatile functional handle that can be subjected to various chemical transformations, including hydrolysis, transesterification, and reduction. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and organic synthesis.

Hydrolysis to Carboxylic Acid (Acidic, Basic, Enzymatic)

Acidic Hydrolysis: While acidic conditions can effect ester hydrolysis, they must be carefully chosen to avoid the premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The Boc group is generally stable to weakly acidic conditions but can be removed by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. Therefore, milder acidic conditions would be required for selective ester hydrolysis.

Basic Hydrolysis: Saponification using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent system like tetrahydrofuran (B95107) (THF)/water or methanol/water is a common method for hydrolyzing esters. The Boc protecting group is generally stable under basic conditions, making this a preferred method for selectively cleaving the ethyl ester without affecting the N-protection.

Enzymatic Hydrolysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of esters with high chemo- and enantioselectivity under mild reaction conditions. This method offers an environmentally friendly alternative to chemical methods and can be particularly useful when other sensitive functional groups are present. Various proteases and lipases have been shown to be effective in the hydrolysis of amino acid esters.

Hydrolysis MethodReagents/ConditionsProductKey Considerations
Acidic Dilute aqueous acid (e.g., HCl)(S)-2-(Boc-amino)-5-oxohexanoic acidPotential for Boc-group deprotection with strong acids.
Basic LiOH, NaOH, or KOH in aq. solvent(S)-2-(Boc-amino)-5-oxohexanoic acidBoc group is stable; common and reliable method.
Enzymatic Lipase (B570770) or esterase in buffer(S)-2-(Boc-amino)-5-oxohexanoic acidMild conditions, high selectivity, environmentally friendly.

Transesterification Reactions with Different Alcohols

Transesterification allows for the conversion of the ethyl ester to other esters, such as methyl, benzyl (B1604629), or tert-butyl esters, by reacting this compound with a different alcohol in the presence of a catalyst. This transformation can be catalyzed by acids, bases, or specific enzymes. The choice of alcohol and catalyst can be tailored to introduce desired properties into the final molecule, such as altering its solubility or providing a protecting group with different cleavage conditions. For example, conversion to a benzyl ester would allow for subsequent deprotection via hydrogenolysis.

Reductions to Aldehydes or Alcohols

The ethyl ester moiety can be selectively reduced to either an aldehyde or a primary alcohol.

Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, (S)-tert-butyl (1,4-dioxoheptan-2-yl)carbamate, is a challenging transformation that requires specific reducing agents to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent and isolate the aldehyde intermediate.

Reduction to Alcohol: Complete reduction of the ethyl ester yields the corresponding primary alcohol, (S)-tert-butyl (1-hydroxy-5-oxohexan-2-yl)carbamate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, given the presence of the ketone, a milder reagent such as sodium borohydride (B1222165) (NaBH₄) might be preferred to selectively reduce the ester, often after activation of the ester group. A common procedure involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with NaBH₄. This two-step, one-pot procedure can provide the desired amino alcohol in good yields.

TransformationReagent(s)Product
Reduction to Aldehyde Diisobutylaluminium hydride (DIBAL-H)(S)-tert-butyl (1,4-dioxoheptan-2-yl)carbamate
Reduction to Alcohol Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with activation(S)-tert-butyl (1-hydroxy-5-oxohexan-2-yl)carbamate

Regioselective and Stereoselective Functionalizations of the Carbon Skeleton

The carbon skeleton of this compound possesses multiple sites for potential functionalization. The ketone at the 5-position and the α-carbon to the ester are particularly amenable to chemical modification.

The presence of the ketone functionality allows for a variety of reactions. For instance, diastereoselective reduction of the ketone can lead to the formation of the corresponding secondary alcohol. A study on a similar δ-amino-γ-keto ester demonstrated that the choice of reducing agent can control the stereochemical outcome, with reagents like LiAlH(O-t-Bu)₃ favoring the anti-diol and others like NB-Enantride favoring the syn-diol under specific conditions. acs.org Such stereocontrol is crucial for the synthesis of complex molecules with defined stereochemistry.

Furthermore, the enolizable protons alpha to the ketone and the ester can be utilized for C-C bond formation through reactions with various electrophiles after deprotonation with a suitable base.

Synthesis of Complex Analogues and Hybrid Structures Incorporating the this compound Framework

The bifunctional nature of this compound, containing both an α-amino acid derivative and a γ-ketoester, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and peptide analogues.

The 1,4-dicarbonyl relationship between the ester and the ketone suggests its potential use in the Paal-Knorr synthesis to form five-membered heterocycles like pyrroles. wikipedia.orgresearchgate.netrgmcet.edu.inorganic-chemistry.org By reacting with ammonia or a primary amine under acidic conditions, a substituted pyrrole could be formed. Similarly, reaction with hydrazine could lead to the formation of a pyridazine (B1198779) ring system, a common motif in medicinal chemistry. wikipedia.orgchemtube3d.comnih.gov

The α-amino acid moiety allows for its incorporation into peptide chains. peptide2.compeptide.compeptide.comlibretexts.org After deprotection of the Boc group, the free amine can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents. The keto group in the side chain would then serve as a handle for further modifications, such as the introduction of labels, cross-linkers, or other bioactive moieties to create complex peptide analogues or hybrid molecules. nih.govnih.gov The synthesis of such hybrid structures is a common strategy in drug discovery to combine the pharmacological properties of different molecular entities.

While specific examples of these transformations starting directly from this compound are not extensively reported in the literature, the known reactivity of γ-keto-α-amino esters provides a strong basis for its potential in the synthesis of diverse and complex molecular architectures.

Synthetic Utility of Ethyl S 2 Boc Amino 5 Oxohexanoate As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Non-Proteinogenic Amino Acid Analogues and Conformationally Constrained Amino Acids

The structure of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is primed for the synthesis of non-canonical amino acids, particularly those with cyclic constraints that are crucial for inducing specific secondary structures in peptides. The presence of the ketone at the δ-position relative to the carboxylic acid enables intramolecular cyclization reactions to form substituted piperidine (B6355638) rings.

Intramolecular reductive amination is a key transformation in this context. After deprotection of the Boc group, the liberated primary amine can undergo a cyclization reaction with the ketone. Subsequent reduction of the resulting cyclic imine or enamine yields a piperidine-2-carboxylic acid derivative, a valuable class of conformationally constrained amino acid analogues. This strategy provides access to enantiomerically pure 3-aminopiperidine derivatives, which are core structures in numerous pharmaceutical agents. researchgate.netniscpr.res.in The synthesis starting from the related natural amino acid, L-glutamic acid, establishes a well-precedented route that involves reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group, and subsequent cyclization with an amine. niscpr.res.in The use of this compound offers a more direct entry into δ-functionalized piperidines.

Incorporation into Peptidomimetics and Oligomeric Structures for Conformational Studies

Conformationally constrained amino acids derived from this compound are ideal for incorporation into peptidomimetics. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. By introducing rigid cyclic structures like the piperidine ring, chemists can enforce specific turns or helical conformations in the peptide backbone. nih.gov

For example, the incorporation of a piperidine-based amino acid can lock the dihedral angles (phi, ψ) of the peptide backbone, reducing its conformational flexibility. This is a powerful tool in drug discovery for studying peptide-receptor interactions and for designing peptides with high affinity and selectivity for their biological targets. The synthesis of such constrained residues allows for the systematic exploration of the conformational requirements for biological activity.

Chiral Intermediate in the Total Synthesis of Complex Natural Products (e.g., Polyketides, Alkaloids, Peptides)

The stereochemically defined framework of this compound makes it an attractive starting material for the total synthesis of complex natural products, especially alkaloids. Many indolizidine and quinolizidine (B1214090) alkaloids, which exhibit a wide range of biological activities, are biosynthesized from lysine, a homolog of the 2-aminoadipic acid core of the title compound. nih.govresearchgate.netnih.govrsc.org

Synthetic strategies toward these alkaloids often rely on chiral pool starting materials to establish the required stereocenters. This compound can serve as a linchpin intermediate, providing the core carbon skeleton and a key stereocenter. For instance, the synthesis of piperidine alkaloids such as (R)-coniine and (2R,6R)-solenopsin A, as well as indolizidine alkaloids like monomorine I, has been achieved starting from a related phenylglycinol-derived δ-lactam, which highlights the utility of such 6-carbon amino acid scaffolds. acs.org The ketone functionality allows for the introduction of various side chains via Grignard addition or Wittig reactions, while the amino acid portion can be elaborated to form the characteristic bicyclic core of these alkaloids.

Natural Product ClassPotential Synthetic Application of the Building BlockKey Transformation
Piperidine Alkaloids Provides the chiral piperidine core after cyclization and functionalization.Intramolecular Reductive Amination
Indolizidine Alkaloids Serves as the precursor to the piperidine ring in the bicyclic system.Cyclization followed by further annulation
Quinolizidine Alkaloids Can be elaborated to form one of the six-membered rings of the quinolizidine core.Multi-step functional group manipulation and cyclization

Role in the Construction of Diverse Biologically Relevant Heterocyclic Systems and Scaffolds

Beyond piperidines, the functional handles of this compound allow for its conversion into a variety of other biologically important heterocyclic systems. The 1,4-relationship between the ketone and the ester carbonyl (once the amine is liberated) is particularly significant. This structural motif is a precursor for the Paal-Knorr synthesis of pyrroles. organic-chemistry.orgrgmcet.edu.in

Upon treatment with ammonia (B1221849) or a primary amine under acidic conditions, the Boc-protected amine can be cleaved, and the resulting γ-amino-δ-keto ester can undergo a cascade of condensation and cyclization to furnish highly substituted pyrroles. ias.ac.in This provides a direct route to 2,5-disubstituted pyrroles bearing both an acetic acid ester side chain and another substituent derived from the ketone. Pyrrole (B145914) moieties are prevalent in numerous natural products and pharmaceuticals.

Furthermore, the ketone can participate in condensation reactions with active methylene (B1212753) compounds to generate substituted pyridines or chromenes, which are scaffolds with known anti-inflammatory and other therapeutic properties. nih.gov

Application in the Synthesis of Chiral Ligands, Organocatalysts, and Chiral Auxiliaries

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Chiral amino acids and their derivatives are common starting materials for the synthesis of privileged ligands like bisoxazolines (BOX) and pyridine-bisoxazolines (PyBOX). wikipedia.orgresearchgate.net

This compound can be envisioned as a precursor for novel ligand scaffolds. The synthetic pathway would typically involve:

Reduction of the ethyl ester to a primary alcohol.

Conversion of the ketone to another functional group or a second stereocenter.

Cyclization of the resulting amino alcohol with a dinitrile or diimidate to form the oxazoline (B21484) rings.

This approach would lead to ligands with a functionalized six-carbon backbone, potentially offering unique steric and electronic properties to influence the outcome of catalytic reactions. The ketone provides a point for diversification, allowing for the synthesis of a family of related ligands with tunable properties. Similarly, the piperidine structures derived from this building block can serve as backbones for chiral organocatalysts, where the secondary amine can act as a catalytic site. dntb.gov.ua

Strategic Importance in Divergent Synthesis of Libraries of Complex Chiral Molecules

The orthogonal nature of the functional groups in this compound makes it an ideal substrate for divergent synthesis and the creation of combinatorial libraries. nih.gov The Boc-protected amine, the ethyl ester, and the ketone can be addressed with different sets of reagents in a programmable manner.

A divergent synthetic plan could involve:

Pathway A: Initial reaction at the ketone (e.g., Wittig olefination, Grignard addition, reduction), followed by manipulation of the amino ester.

Pathway B: Initial modification of the ester (e.g., hydrolysis and amide coupling), followed by reaction at the ketone.

Pathway C: Deprotection of the amine and intramolecular cyclization, followed by functionalization of the resulting piperidine scaffold.

This strategy allows for the rapid generation of a large number of structurally diverse, chiral molecules from a single, readily available starting material. Such libraries are invaluable in drug discovery for screening against biological targets to identify new hit compounds. The defined stereochemistry of the starting material ensures that the resulting library members are enantiomerically pure, which is critical for understanding structure-activity relationships.

Functional GroupPotential Reactions for Library Synthesis
Ketone Reductive amination, Wittig reaction, Grignard addition, aldol (B89426) condensation, Knoevenagel condensation
Ethyl Ester Hydrolysis, amidation, reduction to alcohol, transesterification
Boc-Amine Deprotection and acylation, alkylation, intramolecular cyclization

Analytical Methodologies for Characterization and Chiral Purity Assessment of Ethyl S 2 Boc Amino 5 Oxohexanoate

Spectroscopic Characterization Techniques for Structural Elucidation (High-Resolution NMR, FT-IR, UV-Vis)

Spectroscopic methods are fundamental for the primary structural elucidation of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, providing detailed information about its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy High-Resolution NMR (¹H and ¹³C) is the most powerful technique for unambiguously determining the molecular structure of the compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the ethyl ester group, the protons along the hexanoate (B1226103) backbone, and the proton at the chiral center (α-carbon). The large singlet for the nine equivalent protons of the tert-butyl group is a hallmark of the Boc-protecting group. The ethyl group will show a characteristic quartet and triplet pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbons of the ester, the ketone, and the carbamate (B1207046) (Boc group), as well as for the carbons of the tert-butyl group, the ethyl group, and the hexanoate chain.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (CH₃)₃ ~1.45 (s, 9H) ~28.3 (3C)
Boc C(CH₃)₃ - ~80.0
Boc C=O - ~155.5
CH (α-carbon) ~4.2-4.4 (m, 1H) ~53.0
NH ~5.0-5.2 (d, 1H) -
CH₂ (position 3) ~1.9-2.1 (m, 2H) ~30.0
CH₂ (position 4) ~2.5-2.7 (t, 2H) ~39.5
C=O (ketone) - ~208.0
CH₃ (ketone) ~2.15 (s, 3H) ~29.8
OCH₂CH₃ ~4.1-4.2 (q, 2H) ~61.5
OCH₂CH₃ ~1.25 (t, 3H) ~14.2

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorption bands corresponding to the various carbonyl groups and the N-H bond. mdpi.com The presence of three distinct carbonyl groups (carbamate, ester, and ketone) can often be resolved, appearing as strong stretching vibrations in the region of 1680-1750 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Boc-amine) Stretching 3300-3400
C-H (alkane) Stretching 2850-3000
C=O (Ester) Stretching ~1740-1750
C=O (Carbamate) Stretching ~1700-1715
C=O (Ketone) Stretching ~1715-1725

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is less informative for the structural elucidation of this specific compound. This compound lacks significant chromophores that absorb in the near-UV or visible range. The primary absorption arises from the n→π* transitions of the carbonyl groups, which occur at low wavelengths (200-220 nm). shimadzu.co.kr Therefore, UV-Vis is typically used as a detection method in chromatography rather than for structural characterization. shimadzu.co.krnih.govnih.gov

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the target compound and for identifying and characterizing impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) ESI is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile molecules like Boc-protected amino acid esters. In positive ion mode, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. A characteristic fragmentation pattern for Boc-protected compounds involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) under in-source fragmentation or tandem MS (MS/MS) conditions. niscpr.res.indoaj.orgchemicalforums.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition. This technique is crucial for confirming the molecular formula of the synthesized compound, distinguishing it from other potential structures with the same nominal mass.

Table 3: Expected Ions in ESI-MS and HRMS for this compound (C₁₃H₂₃NO₅, Exact Mass: 273.1576)

Ion Formula Calculated m/z
[M+H]⁺ C₁₃H₂₄NO₅⁺ 274.1649
[M+Na]⁺ C₁₃H₂₃NNaO₅⁺ 296.1468
[M+H-C₄H₈]⁺ C₉H₁₆NO₅⁺ 218.1023

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of this compound by GC-MS is challenging due to the thermal lability of the Boc protecting group, which can cleave in the hot injector port, and the compound's polarity. thermofisher.com For analysis of related amino acid compounds, derivatization is often required to increase volatility and thermal stability. sigmaaldrich.comresearchgate.net However, for impurity profiling where volatile, non-polar impurities are of interest, GC-MS can be a valuable tool.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and, most importantly, the chiral purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method development for N-Boc amino acid esters typically involves screening various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA). researchgate.netrsc.orgyakhak.org The separation is highly dependent on the mobile phase composition, which is usually a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode. yakhak.org Method validation would involve assessing specificity, linearity, accuracy, precision, and limits of detection and quantification for the undesired (R)-enantiomer.

Table 4: Example of a Chiral HPLC Method for Enantiomeric Purity

Parameter Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

| Expected Outcome | Baseline separation of (S) and (R) enantiomers |

Chiral Gas Chromatography (GC) Applications for Volatile Derivatives

Chiral GC can also be used for enantiomeric separation but requires the analyte to be volatile and thermally stable. sigmaaldrich.com As mentioned, the Boc group's thermal instability poses a significant challenge. If the compound were to be derivatized to a more stable and volatile form (a process that must not affect the chiral center), analysis on a chiral capillary column (e.g., those coated with cyclodextrin (B1172386) derivatives like Chirasil-Val) could be performed. researchgate.netnih.gov This method offers high resolution and sensitivity but is often less direct than chiral HPLC for this class of compounds.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. tandfonline.comfigshare.com It uses a supercritical fluid, typically CO₂, as the main mobile phase, often with a polar co-solvent like methanol. bohrium.comnih.gov SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC for separating N-protected amino acid derivatives. researchgate.net

Polarimetry and Optical Rotation Measurements for Chiral Specificity

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. wikipedia.org When plane-polarized light passes through a solution containing an enantiomerically pure sample of this compound, it will rotate the plane of that light by a specific angle. libretexts.org The direction (clockwise, dextrorotatory (+) or counter-clockwise, levorotatory (-)) and magnitude of this rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, path length, temperature, and wavelength of light). libretexts.orgyoutube.com

The specific rotation, [α], is calculated using the Biot equation: [α] = α / (l × c) where:

α is the observed rotation.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

While polarimetry confirms the bulk chirality of the sample, it is not effective for accurately determining high levels of enantiomeric excess (e.g., >95%) and has been largely superseded by chromatographic methods for quantitative purity assessment. However, it remains a rapid and valuable tool for confirming the correct enantiomeric series of the final product.

Table of Compounds

Compound Name
This compound
(R)-enantiomer
Hexane
Heptane
Isopropanol
Ethanol
Methanol
Carbon dioxide

X-Ray Crystallography of Derived Crystalline Analogues for Absolute Configuration Assignment

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of molecules, providing definitive proof of the absolute configuration of chiral centers. For this compound, which is a chiral molecule due to the stereocenter at the alpha-carbon, single-crystal X-ray diffraction of a suitable crystalline derivative can unambiguously confirm the (S)-configuration. This technique is particularly crucial when other analytical methods, such as NMR spectroscopy with chiral shift reagents or chiral chromatography, provide relative or comparative data but not the absolute spatial arrangement of the atoms.

The primary challenge in applying X-ray crystallography to organic molecules like this compound lies in obtaining a single crystal of sufficient quality. Many organic compounds, especially those with flexible chains, may exist as oils or amorphous solids, making them unsuitable for diffraction studies. To overcome this, the target molecule is often converted into a crystalline derivative. This is typically achieved by reacting the molecule with a reagent that introduces functionalities prone to forming well-ordered crystal lattices, such as aromatic groups that facilitate π-π stacking or groups capable of forming strong hydrogen bonds. For N-Boc protected amino acids and their esters, derivatization can be achieved through reactions at the carboxylic acid end (if de-esterified) or by forming salts.

The principle behind the assignment of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electron clouds of atoms, a phase shift occurs. For non-centrosymmetric crystal structures, which are inherent for enantiomerically pure chiral compounds, this effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). researchgate.net By carefully measuring and analyzing these intensity differences, the absolute structure of the molecule in the crystal can be determined.

A critical parameter in the determination of absolute configuration for a chiral molecule is the Flack parameter. mdpi.comwikipedia.org This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero with a small standard uncertainty suggests that the assigned absolute configuration is correct. ed.ac.uk Conversely, a value near one indicates that the inverted structure is the correct one. For molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak, which can make the determination of the Flack parameter less precise. iucr.org In such cases, high-quality data and careful analysis are paramount. The use of copper radiation (Cu Kα) can enhance the anomalous scattering effect for lighter atoms compared to molybdenum radiation (Mo Kα). mdpi.com

While no specific crystal structure of this compound is publicly available, the methodology can be illustrated with structurally related N-Boc protected amino acid derivatives that have been characterized using X-ray crystallography. For instance, in the structural elucidation of novel dipeptides containing a piperidine (B6355638) moiety, X-ray crystallography was used to confirm the absolute structure of enantiomeric methyl 2-[(Boc-amino)piperidin-1-yl]propanoates. rsc.org Similarly, the crystal structure of N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid trimethyl ester has been determined, confirming the stereochemistry of the constituent amino acid residues. researchgate.net

In a hypothetical scenario where a crystalline derivative of this compound is synthesized, the crystallographic data obtained would be presented in a standardized format. The table below illustrates the type of data that would be generated from such an analysis, based on typical values for similar organic molecules.

ParameterHypothetical Value for a Derivative
Empirical FormulaC20H25NO5 (Illustrative)
Formula Weight359.42
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.890(2)
b (Å)14.550(5)
c (Å)22.150(8)
α (°)90
β (°)90
γ (°)90
Volume (Å3)1898.5(11)
Z4
Calculated Density (g/cm3)1.257
Radiation (λ, Å)Cu Kα (1.54178)
Reflections Collected15870
Independent Reflections3450
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
Flack Parameter0.02(5)

The data in this hypothetical table for a derivative of this compound would provide conclusive evidence for the (S)-configuration at the α-carbon. The space group P212121 is a common non-centrosymmetric space group for chiral molecules. Most importantly, a Flack parameter of 0.02(5) is very close to zero and has a small standard uncertainty, which would strongly support the assigned (S)-stereochemistry. acs.org The final R-indices indicate the goodness of fit between the experimental diffraction data and the calculated model.

Computational and Mechanistic Studies on Ethyl S 2 Boc Amino 5 Oxohexanoate and Its Reactions

Conformational Analysis and Energy Minima Calculations of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of conformations, each with a different energy level. Conformational analysis aims to identify the most stable conformations, known as energy minima, which are the most populated and therefore most likely to be the reacting species.

A systematic conformational search would typically involve rotating these key bonds and calculating the energy of the resulting structures. The results of such a study would reveal the preferred spatial arrangements of the functional groups. For instance, the bulky tert-butoxycarbonyl (Boc) group will likely adopt a conformation that minimizes steric hindrance with the rest of the molecule. Intramolecular hydrogen bonding, for example between the N-H of the carbamate (B1207046) and the ketone or ester carbonyl oxygen, could also play a role in stabilizing certain conformations.

Illustrative Data Table: Calculated Relative Energies of Postulated Conformers

Below is an interactive table illustrating the kind of data that would be generated from a computational conformational analysis. The values are hypothetical and serve to demonstrate the expected energy differences between various conformations.

ConformerDihedral Angle (N-Cα-Cβ-Cγ, degrees)Dihedral Angle (Cα-Cβ-Cγ-Cδ, degrees)Relative Energy (kcal/mol)Key Feature
A-601800.0Extended, anti-periplanar arrangement
B601800.5Alternative extended conformation
C-60-602.1Gauche interaction leading to higher energy
D1801801.2Steric interaction between side chain and Boc group

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Quantum Chemical Calculations of Reactivity and Selectivity for Functional Group Transformations

Quantum chemical calculations, particularly DFT, can provide valuable insights into the reactivity of this compound. By calculating various molecular properties, it is possible to predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack and to rationalize the selectivity of different reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO indicates regions of the molecule that are likely to act as an electron donor (nucleophile), while the LUMO points to regions that can accept electrons (electrophile). For this compound, the HOMO is likely to be localized on the nitrogen atom of the Boc-amino group and the oxygen atoms, while the LUMO is expected to be centered on the carbonyl carbons of the ketone and ester groups.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. For this molecule, the carbonyl oxygens would be red, and the carbonyl carbons would be blue.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites for both nucleophilic and electrophilic attack.

These calculations can help predict the outcome of various functional group transformations. For example, they can predict whether a nucleophile would preferentially attack the ketone or the ester carbonyl, or if a base would deprotonate the α-carbon to the ester or the α-carbon to the ketone.

Illustrative Data Table: Calculated Reactivity Descriptors

This table provides a hypothetical set of reactivity descriptors that could be obtained from quantum chemical calculations.

Atomic SiteMulliken ChargeFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic Attack
Ketone Carbonyl Carbon+0.450.020.25
Ester Carbonyl Carbon+0.550.010.20
-0.100.150.05
Nitrogen (Boc-amino)-0.300.200.03

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Modeling of Enantioselective Reaction Pathways and Transition States Involving Precursors or Derivatives

A key aspect of the chemistry of this compound is the potential for stereoselective reactions, particularly at the ketone functionality. For instance, the reduction of the ketone to a secondary alcohol can lead to the formation of two diastereomers. Computational modeling can be used to understand and predict the stereochemical outcome of such reactions.

This involves locating the transition state (TS) structures for the different possible reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction. By comparing the energies of the transition states leading to the different stereoisomers, one can predict which product will be formed preferentially.

For example, in the case of a hydride reduction of the ketone, computational models can be built of the substrate interacting with the hydride reagent (e.g., sodium borohydride) and a chiral catalyst, if one is used. The calculations would aim to find the lowest energy transition states for the hydride attack on the re and si faces of the ketone. The difference in the activation energies for these two pathways would determine the enantioselectivity or diastereoselectivity of the reaction.

Illustrative Data Table: Calculated Transition State Energies for a Hypothetical Ketone Reduction

Reaction PathwayTransition State Energy (kcal/mol)Expected Major/Minor ProductPredicted Diastereomeric Ratio
Attack on re face15.2Major95:5
Attack on si face17.5Minor

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for reactions involving this compound.

Molecular Dynamics Simulations and Intermolecular Interaction Studies (Generic, not related to biological binding)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to explore its behavior in different solvent environments and to study its interactions with other molecules in a non-biological context.

An MD simulation would involve placing one or more molecules of the compound in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent) and then solving Newton's equations of motion for all the atoms in the system. This allows for the observation of how the molecule moves, changes its conformation, and interacts with the surrounding solvent molecules.

These simulations can provide insights into:

Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which can be important in understanding its physical properties and behavior in concentrated solutions. This could include hydrogen bonding between the N-H group and the carbonyl oxygen of another molecule.

Diffusion and Transport Properties: How the molecule moves through a solution.

Illustrative Data Table: Radial Distribution Functions from a Hypothetical MD Simulation in Water

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from another particle. This can reveal details about the solvation shell structure.

Atom PairPeak Position of g(r) (Å)Interpretation
Ketone Oxygen - Water Hydrogen1.8Strong hydrogen bond
N-H Hydrogen - Water Oxygen1.9Hydrogen bond
Ester Oxygen - Water Hydrogen2.0Weaker hydrogen bond

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Prediction of Spectroscopic Properties and Reaction Outcomes Using Theoretical Models

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and for confirming the identity of reaction products.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment of the atoms. DFT calculations can predict these chemical shifts with a good degree of accuracy. This can be particularly useful for distinguishing between different isomers of a reaction product.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the presence of specific functional groups.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is a powerful technique for determining the absolute configuration. Theoretical calculations can predict the CD spectrum, and by comparing it with the experimental spectrum, the stereochemistry can be confirmed.

By combining these predictive capabilities with the reactivity and mechanistic insights from other computational methods, it is possible to build theoretical models that can predict the outcomes of reactions involving this compound.

Illustrative Data Table: Predicted vs. Hypothetical Experimental NMR Chemical Shifts

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
Ketone Carbonyl208.5209.1
Ester Carbonyl172.1172.5
53.253.8
Boc Carbonyl155.8156.2

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Process Development and Scalable Synthesis Considerations for Ethyl S 2 Boc Amino 5 Oxohexanoate

Optimization of Reaction Conditions for Large-Scale Production (Temperature, Pressure, Concentration)

The large-scale production of Ethyl (S)-2-(Boc-amino)-5-oxohexanoate necessitates a thorough optimization of reaction conditions to ensure high yield, purity, and operational efficiency. Key parameters that are typically scrutinized during process development include temperature, pressure, and the concentration of reactants.

The synthesis of this molecule likely involves the formation of an amide bond and an ester group, with the stereochemistry at the alpha-carbon being crucial. The optimization process would focus on maximizing the conversion of starting materials while minimizing side reactions, such as racemization or the formation of by-products.

Temperature: The reaction temperature is a critical factor that influences both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to the degradation of starting materials or products and promote undesirable side reactions. For the synthesis of a chiral molecule like this compound, maintaining a controlled temperature is vital to prevent racemization. A typical optimization study would evaluate a range of temperatures to identify the optimal balance between reaction time and product purity.

Pressure: While many organic reactions are conducted at atmospheric pressure, in some cases, applying elevated pressure can be advantageous. For instance, if a gaseous reagent is used or if the reaction volume needs to be contained at temperatures above the solvent's boiling point, operating under pressure might be necessary. However, for the likely synthetic routes to this compound, pressure is not expected to be a primary parameter for optimization unless specific reagents or conditions demand it.

Below is a representative data table illustrating the optimization of a key reaction step in the synthesis of this compound.

ExperimentTemperature (°C)Concentration (M)Time (h)Yield (%)Purity (%)
1250.5247592
2400.5128590
3600.568885
4401.0109288
5400.25188295

Solvent Selection and Green Chemistry Principles in Industrial Synthesis

The choice of solvent is a critical aspect of process development, with significant implications for reaction performance, cost, safety, and environmental impact. In the industrial synthesis of this compound, the selection of an appropriate solvent system is guided by the principles of green chemistry, which aim to minimize the environmental footprint of chemical processes. psu.edu

Key considerations for solvent selection include:

Solubility: The solvent must effectively dissolve the reactants, reagents, and catalysts to ensure a homogeneous reaction mixture and facilitate efficient mass transfer.

Reactivity: The solvent should be inert under the reaction conditions to prevent unwanted side reactions.

Boiling Point: The boiling point of the solvent influences the operating temperature range and the ease of its removal during work-up and purification.

Safety: The solvent should have a low toxicity, flammability, and environmental persistence.

Cost and Availability: For large-scale production, the solvent must be readily available and economically viable.

In line with green chemistry principles, there is a growing emphasis on replacing hazardous solvents with more benign alternatives. psu.edu For the synthesis of this compound, traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) might be effective but are now often replaced with greener options.

Green Solvent Alternatives:

Esters: Ethyl acetate (B1210297) and isopropyl acetate are often suitable replacements for chlorinated solvents.

Ethers: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a promising green solvent.

Alcohols: Ethanol and isopropanol (B130326) can be used, although their reactivity with certain functional groups must be considered.

Water: When feasible, water is the most environmentally friendly solvent. However, the solubility of many organic compounds in water is limited.

The following table provides a comparison of potential solvents for the synthesis of this compound, highlighting their green chemistry credentials.

SolventGreen Chemistry ClassificationKey Considerations
DichloromethaneUndesirablePotential carcinogen, high environmental persistence.
DimethylformamideHazardousReprotoxic, high boiling point makes removal difficult.
Ethyl AcetateRecommendedLow toxicity, biodegradable, readily available.
2-MethyltetrahydrofuranRecommendedDerived from renewables, good performance, higher cost.
AcetonitrileProblematicVolatile, toxic, by-product of acrylonitrile (B1666552) production.

Efficient Purification and Isolation Strategies for Manufacturing Applications (Crystallization, Distillation, Chromatography)

The purification and isolation of the final product are critical steps in ensuring the quality and purity of this compound for its intended applications. The choice of purification method depends on the physical properties of the compound, the nature of the impurities, and the scale of production.

Crystallization: Crystallization is a highly effective and commonly used technique for purifying solid compounds. It relies on the differential solubility of the desired product and its impurities in a given solvent system. A successful crystallization process involves selecting an appropriate solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the selective crystallization of the pure compound upon cooling, leaving the impurities in the mother liquor. For this compound, which is likely a solid at room temperature, crystallization would be a primary method of purification.

Distillation: If this compound were a liquid with sufficient thermal stability, distillation could be employed for its purification. This technique separates components of a liquid mixture based on differences in their boiling points. Fractional distillation, in particular, can be used to separate compounds with close boiling points. However, given the molecular weight and functional groups present, the compound is likely to have a high boiling point, making distillation challenging and potentially leading to degradation.

Chromatography: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. While highly effective at achieving very high purity, traditional silica (B1680970) gel chromatography is often less desirable for large-scale manufacturing due to the high consumption of solvent and the generation of significant waste. However, for high-value products or when other methods are ineffective, preparative high-performance liquid chromatography (HPLC) may be utilized. ajpamc.com

A typical purification strategy for this compound would likely involve an initial work-up procedure, such as an aqueous wash to remove water-soluble impurities, followed by crystallization from a suitable solvent system.

Purification TechniqueApplicability for this compoundAdvantagesDisadvantages
CrystallizationHighHighly selective, scalable, cost-effective.Requires the compound to be a solid, solvent screening can be time-consuming.
DistillationLow to MediumCan be effective for liquids, relatively simple setup.Potential for thermal degradation, may not be effective for high-boiling compounds.
ChromatographyMediumHigh resolution and purity achievable.High solvent consumption, costly for large scale, generates significant waste.

Impurity Profiling, Control, and Removal Strategies in Process Development

A thorough understanding of the impurity profile of this compound is essential for developing a robust and well-controlled manufacturing process. Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may be present in the final product.

Potential Sources of Impurities:

Starting Materials: Impurities present in the starting materials can be carried through the synthesis and contaminate the final product.

Side Reactions: Unwanted reactions that occur in parallel with the main reaction can generate by-products.

Degradation Products: The desired product may degrade under the reaction or work-up conditions.

Reagents and Catalysts: Residual reagents, catalysts, or their by-products can remain in the final product.

Common Impurities in the Synthesis of this compound:

Diastereomers: If the stereocenter is not perfectly controlled during the synthesis, the (R)-enantiomer could be present as an impurity.

Over-alkylation or Acylation Products: If reactive intermediates are not properly controlled, multiple additions can occur.

Hydrolysis Products: The ester or Boc-protecting group could be partially hydrolyzed during work-up.

Residual Solvents: Solvents used in the reaction or purification may be present in the final product.

Control and Removal Strategies:

Control of Starting Material Quality: Sourcing high-purity starting materials is the first line of defense against impurities.

Optimization of Reaction Conditions: As discussed in section 8.1, optimizing conditions can minimize the formation of side products.

Effective Purification: The purification methods described in section 8.3 are employed to remove identified impurities. For example, crystallization is often effective at removing diastereomers.

In-process Controls (IPCs): Monitoring the reaction progress and impurity levels at various stages allows for corrective actions to be taken before the final isolation.

The following table outlines potential impurities and strategies for their control.

Impurity TypePotential SourceControl/Removal Strategy
(R)-enantiomerLack of stereocontrolUse of chiral catalysts, chiral resolution, crystallization.
Dimerized by-productsSide reactionOptimization of concentration and temperature.
Hydrolyzed acidIncomplete esterification or hydrolysisControl of water content, purification by extraction or crystallization.
Residual PalladiumCatalyst from a cross-coupling stepTreatment with a scavenger resin, crystallization.

Economic Feasibility and Sustainability Assessments of Developed Synthetic Routes

The economic feasibility and sustainability of a synthetic route are paramount for the successful commercialization of this compound. These assessments are conducted throughout the process development lifecycle.

Economic Feasibility: The economic viability of a synthetic route is determined by a variety of factors, including:

Cost of Goods (CoG): This includes the cost of raw materials, reagents, solvents, and catalysts. The price and availability of starting materials are critical considerations.

Capital Expenditure (CapEx): The cost of the manufacturing equipment and facility required for the process.

Operational Expenditure (OpEx): This includes the costs of labor, utilities, and waste disposal.

A cost analysis would compare different synthetic routes to identify the most economically advantageous option.

Sustainability Assessment: Sustainability is an increasingly important consideration in chemical manufacturing. The environmental impact of a process is evaluated using metrics such as:

Atom Economy: A measure of how efficiently the atoms from the starting materials are incorporated into the final product. ntu.edu.sg

E-Factor: The mass ratio of waste to the desired product. A lower E-factor indicates a more sustainable process.

Process Mass Intensity (PMI): The total mass of materials used (water, solvents, raw materials, reagents) to produce a certain mass of the final product.

Green chemistry principles are integral to improving the sustainability of a synthesis. psu.edu This includes minimizing the use of hazardous substances, using renewable feedstocks, and designing energy-efficient processes.

The table below presents a comparative analysis of two hypothetical synthetic routes to this compound from an economic and sustainability perspective.

ParameterRoute ARoute B
Number of Steps53
Overall Yield40%60%
Key Starting Material CostHighModerate
Use of Hazardous ReagentsYesNo
Process Mass Intensity (PMI)15080
Overall Assessment Less economically and environmentally favorable.More economically and environmentally favorable.

A comprehensive assessment would involve a detailed analysis of each step in the synthetic route to identify opportunities for improvement in both economic and sustainability performance.

Future Perspectives and Emerging Applications of Ethyl S 2 Boc Amino 5 Oxohexanoate

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency

The synthesis of enantiomerically pure compounds like Ethyl (S)-2-(Boc-amino)-5-oxohexanoate is critical for its application in pharmaceuticals and materials science. While traditional methods exist, future research is focused on developing more efficient, sustainable, and scalable synthetic routes. The exploration of novel catalytic systems is at the forefront of this endeavor.

Key areas of development include the application of organocatalysis and biocatalysis . Organocatalytic approaches, such as asymmetric Michael additions, could be employed to construct the carbon backbone with high stereocontrol, potentially reducing the reliance on metal catalysts. researchgate.net Biocatalysis, using enzymes like transaminases or keto-reductases, offers a green chemistry approach to establish the chiral amine center or stereoselectively reduce the ketone, respectively, often with near-perfect enantioselectivity under mild conditions.

Furthermore, advancements in transition-metal catalysis continue to provide new tools. For instance, developing catalytic systems for the direct asymmetric functionalization of C-H bonds could streamline the synthesis, bypassing the need for pre-functionalized starting materials and thus improving atom economy.

ApproachCatalyst TypePotential ReactionAdvantages
Traditional Synthesis Metal Hydrides / Chiral AuxiliariesStepwise construction and resolutionEstablished methods
Novel Catalytic Pathway Organocatalyst (e.g., Proline derivative)Asymmetric Michael AdditionMetal-free, lower toxicity, high stereoselectivity
Novel Biocatalytic Pathway Enzyme (e.g., Transaminase)Asymmetric Amination of a keto-ester precursorHigh enantioselectivity, mild conditions, sustainable
Advanced Metal Catalysis Rhodium or Iridium complexAsymmetric HydrogenationHigh turnover numbers, predictable stereochemistry

Expansion of Its Utility in Stereodivergent and Chemodivergent Synthesis Approaches

The presence of multiple functional groups and a key stereocenter makes this compound an ideal candidate for stereodivergent and chemodivergent synthesis strategies. These approaches aim to generate a variety of stereoisomers or selectively react with one functional group in the presence of others, all from a single starting material.

Stereodivergent synthesis could be achieved by manipulating the ketone at the C5 position. The reduction of this ketone can lead to two different diastereomeric alcohols. By selecting specific catalysts or reagents (e.g., different bulky reducing agents), it is possible to control the stereochemical outcome, producing either the syn or anti diastereomer preferentially. This capability is invaluable for building libraries of related compounds for biological screening. An enantiodivergent approach, starting from a common precursor, could also be envisioned to access not only the (S)-enantiomer but also its (R)-counterpart, providing access to the full spectrum of stereoisomers. researchgate.net

Chemodivergent synthesis would leverage the different reactivity of the ester and ketone groups. For example, a Grignard reagent might selectively add to the more electrophilic ketone, leaving the ester untouched. Conversely, conditions could be chosen for the selective hydrolysis or amidation of the ester while preserving the ketone. This orthogonal reactivity allows for the stepwise and controlled elaboration of the molecule, expanding its utility as a versatile synthetic intermediate.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.net this compound and its derivatives are well-suited for integration into automated flow synthesis platforms, a technology that has already revolutionized the production of peptides and complex small molecules. amidetech.comnih.govnih.gov

In a hypothetical flow setup, reagents would be pumped from reservoirs and mixed in microreactors, with precise control over temperature, pressure, and residence time. researchgate.net This fine control can lead to higher yields and purities while minimizing side reactions. For a multi-step synthesis, different reactor modules can be connected in series, allowing for a continuous process from starting materials to the final product without manual intervention or isolation of intermediates. beilstein-journals.org In-line analytical techniques, such as IR or UV spectroscopy, can monitor the reaction in real-time, enabling rapid optimization and quality control. nih.gov This automated approach is ideal for high-throughput production, either for bulk manufacturing or for creating libraries of analogs for drug discovery.

ParameterDescriptionAdvantage in Flow Synthesis
Reactor Type Packed-Bed Reactor (PBR) or MicroreactorHigh surface-area-to-volume ratio for efficient heat and mass transfer.
Reagent Delivery High-Performance Liquid Chromatography (HPLC) PumpsPrecise control over stoichiometry and reaction time.
Temperature Control Peltier or fluid-based heat exchangersRapid heating and cooling, enabling access to reaction conditions unsafe in batch.
In-line Analysis UV-Vis or FT-IR SpectroscopyReal-time monitoring of reaction conversion and purity.
Workup In-line extraction or scavenger columnsAutomated purification, telescoping of reaction steps.

Potential for Derivatization into Advanced Materials, Supramolecular Structures, or Probes

The distinct functional groups of this compound serve as handles for extensive derivatization, opening pathways to novel materials, complex molecular assemblies, and specialized chemical tools.

Advanced Materials: After deprotection of the Boc group, the resulting amino acid derivative possesses both an amine and a carboxylic acid (after ester hydrolysis). This bifunctional nature makes it an ideal monomer for the synthesis of specialty polyamides or peptidomimetic polymers. The ketone functionality could also be used as a site for cross-linking or post-polymerization modification, allowing for the tuning of material properties.

Supramolecular Structures: The N-H group of the Boc-carbamate (and the amine after deprotection) and the carbonyl oxygens of the ketone and ester can act as hydrogen bond donors and acceptors, respectively. This allows the molecule to participate in self-assembly processes, forming well-ordered supramolecular structures like ribbons, sheets, or gels.

Chemical Probes: The primary amine, revealed after Boc deprotection, is a common site for conjugation. A fluorescent dye, biotin (B1667282) tag, or other reporter group could be attached at this position. The ketone offers an orthogonal site for modification, for instance, by forming a hydrazone with a linker attached to a photoreactive group. Such derivatized molecules could be used as chemical probes to study biological systems or screen for protein-ligand interactions.

Functional GroupDerivatization ReactionPotential Application
Amine (post-deprotection) Amide coupling with a fluorophoreFluorescent chemical probe for imaging.
Ester Hydrolysis to carboxylic acid, then polymerizationMonomer for chiral polyamides.
Ketone Reductive aminationIntroduction of new functional groups or linkers.
Amine and Ester Hydrolysis and polycondensationCreation of biodegradable polymers.
Ketone Formation of an oxime or hydrazoneLinkage to solid supports or biological molecules.

Role in Advancing Fundamental Chiral Technologies and Methodologies in Organic Chemistry

Chiral building blocks like this compound are fundamental to the advancement of modern organic synthesis. Their availability and utility drive the development of and serve as testbeds for new synthetic methodologies.

The molecule represents a non-proteinogenic amino acid, a class of compounds of immense interest in medicinal chemistry for creating peptides and proteins with enhanced stability or novel functions. The synthesis of this compound in high enantiopurity is a practical challenge that pushes chemists to develop more effective methods for asymmetric catalysis. researchgate.net

Furthermore, its use in the synthesis of complex targets showcases the power of protecting group strategies and chemoselective transformations. The Boc group allows the amine to be masked while other parts of the molecule are modified, and its clean removal under acidic conditions is a cornerstone of modern synthesis. Studying the selective reactions of the ketone versus the ester provides valuable data for predictive models of chemical reactivity. As such, this compound is not just a means to an end but also a valuable tool for advancing the fundamental principles and technologies of stereoselective organic chemistry. researchgate.net

Conclusion

Summary of Key Research Findings and Methodological Advancements Related to Ethyl (S)-2-(Boc-amino)-5-oxohexanoate

This compound has emerged as a crucial chiral building block, primarily recognized for its role as a key intermediate in the synthesis of the pangenotypic hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. Research surrounding this compound has largely been driven by the pursuit of efficient and scalable synthetic routes to this important antiviral drug.

Methodological advancements in the synthesis of this compound have centered on the stereoselective construction of its core structure, which features a chiral center at the α-position to the amino group and a ketone at the 5-position. A prevalent synthetic strategy involves the nucleophilic ring-opening of an N-Boc-protected pyroglutamic acid derivative, (S)-ethyl N-tert-butoxycarbonyl-pyroglutamate. This reaction typically employs a Grignard reagent, such as methylmagnesium bromide, to introduce the acetyl group that forms the keto functionality at the 5-position. This approach is advantageous as it utilizes a readily available chiral starting material derived from glutamic acid, thereby establishing the desired (S)-stereochemistry early in the synthetic sequence.

The characterization of this compound is integral to ensuring the quality of the final active pharmaceutical ingredient. While detailed spectroscopic data is not always published in readily accessible literature, its identity and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The table below summarizes the key properties of this compound:

PropertyValue
CAS Number 913251-58-8
Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name ethyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxohexanoate
Chirality (S)

Remaining Challenges and Opportunities for Future Research Directions

Despite the successful application of this compound in pharmaceutical synthesis, several challenges and opportunities for future research remain. A primary challenge lies in the development of more sustainable and atom-economical synthetic methods. The use of Grignard reagents, while effective, necessitates strictly anhydrous conditions and can generate significant magnesium salt waste streams, posing challenges for large-scale industrial production and environmental sustainability.

Future research could explore alternative catalytic methods for the stereoselective synthesis of this and related chiral γ-keto amino esters. For instance, the development of enantioselective catalytic methods that avoid the use of stoichiometric chiral starting materials could represent a significant advancement. This could involve asymmetric hydrogenation or other catalytic C-C bond-forming reactions to construct the chiral center with high enantioselectivity.

Another avenue for future investigation is the expansion of the utility of this compound as a versatile chiral building block beyond its application in Velpatasvir synthesis. Its bifunctional nature, possessing both a protected amino acid moiety and a ketone, makes it a potentially valuable precursor for the synthesis of a variety of other complex chiral molecules, such as unnatural amino acids, peptide mimics, and heterocyclic compounds with potential biological activity. Research into the differential reactivity of the ester and ketone functionalities could unlock novel synthetic pathways.

Furthermore, there is an opportunity to develop enzymatic or chemo-enzymatic routes for the synthesis of this compound. Biocatalysis could offer a milder and more environmentally friendly alternative to traditional chemical methods, potentially leading to higher enantiopurity and reduced waste.

The table below outlines potential future research directions:

Research AreaObjectivePotential Impact
Green Synthesis Develop catalytic, atom-economical methods to reduce waste and improve sustainability.Reduced environmental footprint and manufacturing costs.
Asymmetric Catalysis Design novel enantioselective catalysts for the synthesis of the chiral core.Greater flexibility in substrate scope and avoidance of chiral pool starting materials.
Expanded Applications Explore the use of the compound as a building block for other bioactive molecules.Discovery of new therapeutic agents and synthetic methodologies.
Biocatalysis Engineer enzymes for the stereoselective synthesis of the target molecule.Milder reaction conditions, higher selectivity, and improved sustainability.

Broader Impact of Research on this compound on Chiral Chemistry and Synthetic Innovation

The research and development surrounding this compound have a broader impact on the fields of chiral chemistry and synthetic innovation, extending beyond its immediate application. The successful use of this intermediate in the large-scale synthesis of a major pharmaceutical product underscores the critical importance of chiral building blocks in modern drug discovery and development.

The synthetic strategies employed to produce this compound highlight the power of using protected amino acids derived from the chiral pool as reliable and cost-effective sources of stereochemical complexity. The Boc protecting group, a cornerstone of peptide synthesis and modern organic chemistry, is once again demonstrated to be an invaluable tool for masking the reactivity of the amino group while allowing for transformations elsewhere in the molecule.

The challenges associated with the industrial-scale synthesis of chiral molecules like this compound drive innovation in process chemistry. The need for robust, scalable, and cost-effective methods for preparing such intermediates stimulates research into new catalytic systems, purification techniques, and greener chemical processes. These advancements often have a ripple effect, benefiting the synthesis of other chiral molecules across the pharmaceutical and fine chemical industries.

Moreover, the existence and availability of such well-defined chiral building blocks enable medicinal chemists to more readily access novel chemical space. By incorporating these stereochemically defined fragments into new molecular designs, researchers can explore the structure-activity relationships of complex biological targets with greater precision. This, in turn, accelerates the discovery of new drug candidates with improved efficacy and safety profiles.

In essence, the story of this compound is a testament to the synergistic relationship between fundamental research in chiral chemistry and the practical demands of pharmaceutical manufacturing. The continuous pursuit of better ways to synthesize such molecules not only leads to more efficient production of existing medicines but also paves the way for the creation of the next generation of therapeutic agents.

Q & A

Q. What are the key synthetic routes for Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, and how can reaction conditions be optimized?

this compound is synthesized via multi-step strategies, often involving Boc-protection of amino groups and esterification. For example, a similar compound, methyl 2-[(tert-butoxycarbonyl)amino]-4-(3-chlorophenyl)-5-oxohexanoate, was prepared by reacting Boc-protected intermediates with ketone precursors in dichloroethane (DCE) using sodium triacetoxyborohydride for reductive amination . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of substrate to amine) and using molecular sieves to absorb water, improving yield and purity.

Q. What analytical methods are recommended for characterizing this compound?

Gas chromatography (GC) with a Permabond CW 20-05 column (50 m) and n-butanol as an internal standard is effective for quantifying ethyl 5-oxohexanoate derivatives. Retention times for similar compounds are ~17.2 min (keto form) and 19.7 min (hydroxy form) under conditions of 80°C initial oven temperature, ramping to 200°C at 20°C/min . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming stereochemistry and Boc-group integrity.

Q. How does the Boc-protecting group influence the compound’s stability under physiological conditions?

The tert-butoxycarbonyl (Boc) group enhances metabolic stability by shielding the amine from enzymatic degradation. For example, Boc-containing prodrugs demonstrated >50% stability in plasma and intestinal tissue after 1 hour . However, Boc deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) is required for bioactive amine release, necessitating pH-controlled handling .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective reduction of keto intermediates using biocatalysts like carbonyl reductase (CPCR) in multiphase bioreactors has been reported. For ethyl 5-oxohexanoate derivatives, CPCR (0.15 U/mL) with NADH (0.2 mM) and 2-propanol (100 mM) as a co-substrate achieved high enantiomeric excess (ee) under air-flow stripping (0.5 L/min) at 35°C . Kinetic resolution or chiral auxiliaries during Boc-protection steps are alternative strategies.

Q. What role does this compound play in antibody-drug conjugate (ADC) synthesis?

Ethyl 5-oxohexanoate derivatives serve as linkers in ADC synthesis. For instance, 5-oxohexanoate esters react with pyrrolidine dione moieties to form heterotrifunctional linkers. A protocol involves coupling 5-oxohexanoate-activated NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl 5-oxohexanoate) with amine-functionalized antibodies in DMF, followed by reverse-phase chromatography for purification (47% yield) .

Q. How is this compound utilized in carbohydrate chemistry, such as glycosidation reactions?

Ethyl 5-oxohexanoate derivatives participate in C-glycosidation with aldopyranoses. A study used pyrrolidine-boric acid catalysis in DMSO, reacting ethyl 5-oxohexanoate (4 equivalents) with D-lactose (1 equivalent) at 25°C for 96 hours. Silica gel chromatography (CHCl3/MeOH) yielded glycosides with >10:1 diastereomeric ratios .

Q. What strategies address conflicting data on metabolic stability and Boc deprotection kinetics?

Contradictions in stability data (e.g., plasma vs. tissue degradation) require compartment-specific assays. For example, Boc-protected prodrugs showed improved DON tumor exposure due to selective deprotection in acidic tumor microenvironments . Time-resolved LC-MS/MS can quantify deprotection rates under varying pH conditions (e.g., pH 5.0–7.4) to resolve discrepancies.

Q. How can the compound’s reactivity be leveraged in multi-step organic syntheses?

The keto and ester functionalities enable sequential transformations. A palladium-catalyzed cross-coupling of ethyl 5-oxohexanoate derivatives with aryl halides (e.g., tert-butyl 2-(Boc-amino)acrylate) in acetonitrile at 90°C produced α,β-unsaturated esters (66% yield) . Reductive amination with sodium triacetoxyborohydride further diversifies the scaffold .

Methodological Notes

  • Synthetic Optimization : Use anhydrous solvents (e.g., DCE) and controlled reagent addition to minimize side reactions .
  • Analytical Validation : Cross-validate GC results with NMR (e.g., ¹H/¹³C for Boc-group integrity) .
  • Biocatalysis : Optimize co-factor regeneration (e.g., NADH/2-propanol) for scalable enantioselective reductions .

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